Dihydroconiferylalcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

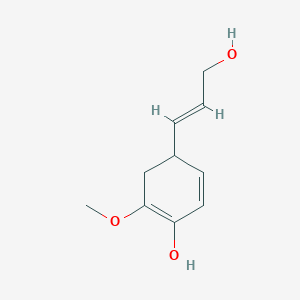

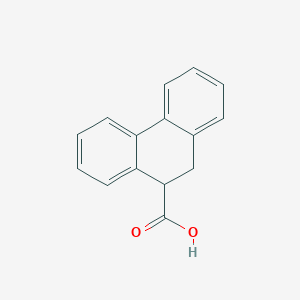

Dihydroconiferyl alcohol is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid that is soluble in alcohols and ethers. This compound is naturally occurring and can be found in various plants, including pine and cypress trees. In plants, dihydroconiferyl alcohol plays a role in structural support and protection. It is also used as an intermediate in the synthesis of other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dihydroconiferyl alcohol can be synthesized through several methods. One common synthetic route involves the reduction of coniferyl alcohol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C). Another method involves the use of sodium borohydride (NaBH4) as a reducing agent .

Industrial Production Methods

Industrial production of dihydroconiferyl alcohol often involves the extraction of lignocellulosic biomass, such as pine wood. The process includes the catalytic fractionation of the biomass to obtain a crude bio-oil rich in dihydroconiferyl alcohol. This bio-oil can then be further refined to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dihydroconiferyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form coniferyl aldehyde.

Reduction: It can be reduced to form dihydroconiferyl amine.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents such as phosphorus tribromide (PBr3) and thionyl chloride (SOCl2) are used for halogenation reactions.

Major Products Formed

Oxidation: Coniferyl aldehyde.

Reduction: Dihydroconiferyl amine.

Substitution: Various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Dihydroconiferyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It plays a role in plant metabolism and can act as a plant metabolite.

Industry: It is used in the production of flavoring agents and as a component of volatile oils .

Wirkmechanismus

Dihydroconiferyl alcohol exerts its effects through various mechanisms:

Cell Division Factor: It can stimulate cell division and growth in plants, such as soybean callus.

Radical Scavenger: It acts as a radical scavenger, eliminating free radicals and protecting cells from oxidative damage.

Enzyme Inhibition: It can inhibit enzymes such as monoamine oxidase, which plays a role in neurotransmitter metabolism

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Coniferyl Alcohol: An organic compound with a similar structure, used in the biosynthesis of lignin.

Sinapyl Alcohol: Another lignin monomer found in angiosperm plants.

Paracoumaryl Alcohol: A lignin monomer found in grasses and angiosperms

Uniqueness

Unlike coniferyl alcohol, which is more commonly found in lignin biosynthesis, dihydroconiferyl alcohol has distinct properties that make it valuable in scientific research and industrial applications .

Eigenschaften

Molekularformel |

C10H14O3 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxycyclohexa-1,5-dien-1-ol |

InChI |

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,8,11-12H,6-7H2,1H3/b3-2+ |

InChI-Schlüssel |

AALXOLVYFZPFPN-NSCUHMNNSA-N |

Isomerische SMILES |

COC1=C(C=CC(C1)/C=C/CO)O |

Kanonische SMILES |

COC1=C(C=CC(C1)C=CCO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)

![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)